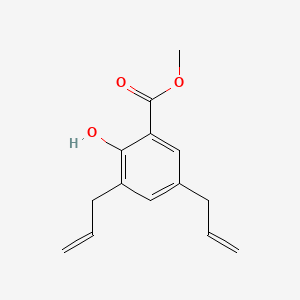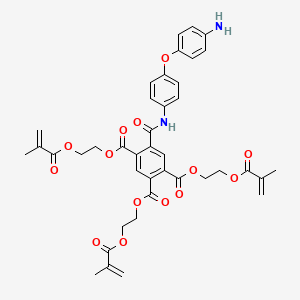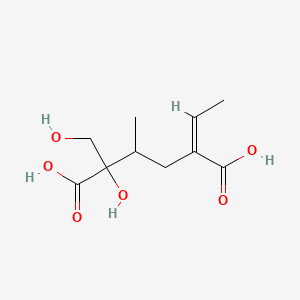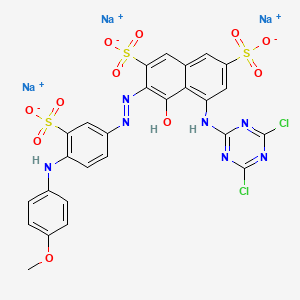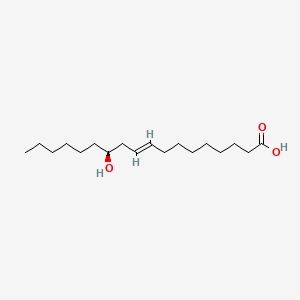
9-Octadecenoic acid, 12-hydroxy-, calcium salt, (9Z,12R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octadecenoic acid, 12-hydroxy-, calcium salt, (9Z,12R)-, also known as calcium ricinoleate, is a calcium salt of ricinoleic acid. Ricinoleic acid is a major component of castor oil, which is derived from the seeds of the castor plant (Ricinus communis). This compound is known for its unique chemical structure, which includes a hydroxyl group and a double bond, making it a versatile substance in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 9-Octadecenoic acid, 12-hydroxy-, calcium salt, (9Z,12R)- typically involves the reaction of ricinoleic acid with calcium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired calcium salt. The general reaction can be represented as follows:
Ricinoleic acid+Calcium hydroxide→Calcium ricinoleate+Water
Industrial Production Methods
Industrial production of calcium ricinoleate involves the saponification of castor oil to obtain ricinoleic acid, followed by its neutralization with calcium hydroxide. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure the efficient conversion of ricinoleic acid to its calcium salt .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Calcium ricinoleate can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of calcium ricinoleate can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydroxyl group in calcium ricinoleate can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxy acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, calcium ricinoleate is used as a surfactant and emulsifying agent. Its unique structure allows it to stabilize emulsions and enhance the solubility of various compounds.
Biology
In biological research, calcium ricinoleate is studied for its potential antimicrobial properties. It has been shown to exhibit activity against certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Medicine
Calcium ricinoleate is explored for its potential therapeutic applications, including its use in topical formulations for skin conditions. Its anti-inflammatory and moisturizing properties make it suitable for treating dry and irritated skin.
Industry
In the industrial sector, calcium ricinoleate is used in the production of soaps, detergents, and cosmetics. Its ability to act as a surfactant and emulsifier makes it valuable in formulating various personal care products .
Mécanisme D'action
The mechanism of action of calcium ricinoleate involves its interaction with cellular membranes and proteins. The hydroxyl group and double bond in its structure allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, calcium ricinoleate can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ricinoleic acid: The parent compound of calcium ricinoleate, known for its similar chemical structure but without the calcium ion.
Zinc ricinoleate: Another metal salt of ricinoleic acid, used in deodorants and personal care products.
Sodium ricinoleate: A sodium salt of ricinoleic acid, commonly used in soaps and detergents.
Uniqueness
Calcium ricinoleate is unique due to its specific calcium ion, which imparts distinct properties compared to other metal salts of ricinoleic acid. The calcium ion enhances its stability and efficacy as an emulsifying agent and surfactant. Additionally, calcium ricinoleate’s ability to modulate membrane properties and interact with molecular targets makes it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
31983-33-2 |
|---|---|
Formule moléculaire |
C18H34O3 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
(E,12S)-12-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+/t17-/m0/s1 |
Clé InChI |
WBHHMMIMDMUBKC-KQPPXVQYSA-N |
SMILES isomérique |
CCCCCC[C@@H](C/C=C/CCCCCCCC(=O)O)O |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




